[(1R,3R,4R,7S)-3-(2,4-dioxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methyl benzoate
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Overview
Description
[(1R,3R,4R,7S)-3-(2,4-dioxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[221]heptan-1-yl]methyl benzoate is a complex organic compound with a unique bicyclic structure It contains a pyrimidine ring, a benzoate ester, and a dioxabicycloheptane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3R,4R,7S)-3-(2,4-dioxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[221]heptan-1-yl]methyl benzoate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
[(1R,3R,4R,7S)-3-(2,4-dioxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The benzoate ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the benzoate ester can produce various ester derivatives .
Scientific Research Applications
[(1R,3R,4R,7S)-3-(2,4-dioxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methyl benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [(1R,3R,4R,7S)-3-(2,4-dioxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- [(1R,3R,4R,7S)-1-((双(4-甲氧基苯基)苯基)甲氧基)甲基)-3-(2-(二甲基氨基)亚甲基)氨基)-6-氧代-3H-嘌呤-9(6H)-基)-2,5-二氧杂双环[2.2.1]庚烷-7-基(2-氰乙基)二异丙基亚磷酰胺
- (E)-N’-{9-[(1R,3R,4R,7S)-1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-({bis(propan-2-yl)aminophosphanyl}oxy)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-N,N-dimethylmethanimidamide
Uniqueness
[(1R,3R,4R,7S)-3-(2,4-dioxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methyl benzoate is unique due to its specific combination of functional groups and its bicyclic structure. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H16N2O7 |
---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
[(1R,3R,4R,7S)-3-(2,4-dioxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methyl benzoate |
InChI |
InChI=1S/C17H16N2O7/c20-11-6-7-19(16(23)18-11)14-12-13(21)17(26-14,8-24-12)9-25-15(22)10-4-2-1-3-5-10/h1-7,12-14,21H,8-9H2,(H,18,20,23)/t12-,13+,14-,17-/m1/s1 |
InChI Key |
CCUGPYYYLDJQME-UMPJEAMMSA-N |
Isomeric SMILES |
C1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=CC(=O)NC3=O)O)COC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1C2(C(C(O1)C(O2)N3C=CC(=O)NC3=O)O)COC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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